Product packaging for Bauhinoxepin A(Cat. No.:)

Bauhinoxepin A

Cat. No.: B1247909
M. Wt: 322.4 g/mol
InChI Key: BQFBLGBPUARBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bauhinoxepin A is a naturally occurring dibenzoxepin compound (IUPAC: 3,3,5-Trimethyl-3H-chromeno[6,5-b][1]benzoxepin-6,11-diol) isolated from species such as Bauhinia saccocalyx . It has a molecular formula of C20H18O4 and an average molecular mass of 322.36 g/mol . This compound is of significant interest in pharmacological research due to its demonstrated biological activities. Studies have shown that this compound exhibits potent anti-inflammatory effects, demonstrated by its strong suppression of nitric oxide (NO) production with an IC50 value of 30.28 µM. It has also been shown to selectively reduce pro-inflammatory cytokine levels, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at low doses . Furthermore, this compound has displayed notable cytotoxic activity against human colon carcinoma (HCT-116) cells, with an IC50 value of 8.88 µM, suggesting potential for investigations in oncology research . The compound also possesses significant antioxidant properties . These multifaceted bioactivities make this compound a valuable candidate for researchers exploring new therapeutic agents for inflammatory diseases and cancer. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O4 B1247909 Bauhinoxepin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

15,15,18-trimethyl-2,16-dioxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12(17),13,18-octaene-7,19-diol

InChI

InChI=1S/C20H18O4/c1-11-17(22)19-12(13-9-10-20(2,3)24-18(11)13)7-8-14-15(21)5-4-6-16(14)23-19/h4-10,21-22H,1-3H3

InChI Key

BQFBLGBPUARBGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC3=C(C=CC=C3O2)O)C4=C1OC(C=C4)(C)C)O

Origin of Product

United States

Isolation and Structural Elucidation of Natural Bauhinoxepin a

Plant Source Identification and Collection for Bauhinoxepin A

The discovery of this compound is rooted in the investigation of plants from the Bauhinia genus, a group of flowering plants known for producing a diverse array of secondary metabolites.

Isolation from Bauhinia saccocalyx Pierre

The primary and most well-documented source of this compound is the root of Bauhinia saccocalyx Pierre. ebi.ac.ukzfin.orgmdpi.com Research conducted by Kittakoop and coworkers in 2004 led to the initial isolation of this compound and its analogue, Bauhinoxepin B, from the root extract of this plant. mdpi.com Subsequent studies have consistently identified Bauhinia saccocalyx as a reliable source for this compound, often isolating it alongside other novel oxepin (B1234782) and dihydrobenzofuran derivatives. researchgate.netnih.gov

Isolation from Bauhinia purpurea and Related Species

While Bauhinia saccocalyx is the principal source, related species have also been investigated. The roots of Bauhinia purpurea have been found to contain a variety of similar compounds, including bauhinoxepins C through J. ebi.ac.ukresearchgate.netnii.ac.jp Although this compound itself is not the most prominent compound isolated from B. purpurea, the presence of a wide range of structurally related dibenz[b,f]oxepins, such as bauhiniastatins, in the leaves, bark, and fruit of this species underscores the chemotaxonomic link between these plants. researchgate.netacs.orgijpjournal.com

Extraction and Purification Methodologies for this compound

The process of obtaining pure this compound from its natural plant source involves a multi-step procedure of extraction followed by sophisticated purification techniques.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. journalagent.comnih.gov It operates on the principle of distributing the components between a stationary phase and a mobile phase. Various chromatographic methods are employed in the isolation of this compound. researchgate.net

Liquid-solid chromatography (LSC) is a primary method used in the purification of this compound. almerja.com In this technique, the mobile phase is a liquid and the stationary phase is a solid adsorbent, such as silica (B1680970) gel or alumina. almerja.commvreducation.com The separation is based on the different affinities of the compounds in the mixture for the stationary phase. ijpsjournal.com

Common LSC techniques employed include:

Vacuum Liquid Chromatography (VLC): Often used as an initial fractionation step for the crude plant extract.

Flash Chromatography (FC): A rapid form of column chromatography.

Medium Pressure Liquid Chromatography (MPLC): Offers better resolution than FC.

High-Performance Liquid Chromatography (HPLC): A high-pressure technique that provides excellent separation and is often used in the final purification stages. unt.edu HPLC can be performed in normal-phase mode, where a polar stationary phase is used with a non-polar mobile phase. unt.edu

Table 1: Liquid-Solid Chromatography Techniques for this compound Purification

Technique Description Role in Purification
VLC A quick, low-pressure column chromatography method. Initial separation of crude extract into simpler fractions.
FC Air pressure is used to speed up solvent flow. Further fractionation of VLC-separated portions.
MPLC Uses a pump for solvent flow, offering better separation. Intermediate purification steps requiring higher resolution.
HPLC High-pressure pumps force solvent through a densely packed column. unt.edu Final purification to achieve high-purity this compound.
Preparative Chromatography and Solid-Phase Extraction (SPE)

Preparative chromatography is a form of chromatography aimed at purifying a sufficient quantity of a substance for further use, rather than just for analysis. welch-us.comwiley.com This is the overarching goal when isolating this compound.

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate specific compounds from a liquid sample. nih.govnih.gov In the context of natural product isolation, SPE can be used to concentrate the target compound or to remove interfering substances from the crude extract before proceeding to more refined chromatographic steps. chromatographytoday.comnih.gov The process involves passing the sample through a cartridge containing the solid phase, where the compound of interest is retained and later eluted with an appropriate solvent. osti.govijddr.in

Hydrophilic Interaction Chromatography (HILIC) Applications

Hydrophilic Interaction Chromatography (HILIC) is a chromatographic technique used for the separation of polar and hydrophilic compounds. mdpi.comwikipedia.org It utilizes a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of water. mdpi.comelementlabsolutions.com A water-enriched layer is formed on the surface of the stationary phase, and the separation mechanism is based on the partitioning of analytes between this aqueous layer and the bulk mobile phase. mdpi.comelementlabsolutions.com While HILIC is a powerful tool for separating polar compounds like carbohydrates, peptides, and highly polar secondary metabolites, specific applications of HILIC for the isolation of this compound have not been detailed in the available scientific literature. chemrxiv.org However, its utility in separating polar constituents makes it a potentially valuable technique in the broader fractionation of extracts from Bauhinia species.

Chiral Stationary Phase Chromatography for Stereoisomer Separation

Chiral chromatography is a crucial technique for the separation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. hplc.euwikipedia.org This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. hplc.euwikipedia.org Common CSPs are based on polysaccharides like cellulose (B213188) and amylose, proteins, cyclodextrins, and Pirkle-type phases. hplc.euwikipedia.orgbujnochem.com Although this compound possesses a chiral center, the scientific literature currently available does not specify the use of chiral stationary phase chromatography for the separation of its stereoisomers. The resolution of enantiomers is critical in pharmacology, as different enantiomers of a compound can exhibit distinct biological activities. hplc.eu

De-replication Procedures in Natural Product Isolation

De-replication is a critical step in modern natural product discovery that aims to quickly identify known compounds in a crude extract, thereby avoiding their re-isolation and allowing researchers to focus on novel substances. chimia.ch This process typically involves the use of hyphenated techniques like LC-MS and LC-NMR, where the chromatographic and spectroscopic data of the constituents in an extract are compared against comprehensive databases of known natural products. chimia.chnih.gov While de-replication is a standard procedure in phytochemical analysis, specific details of its application in the initial discovery and isolation of this compound are not explicitly described in the cited literature.

Spectroscopic and Spectrometric Techniques for this compound Characterization

The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the chemical environment and connectivity of hydrogen and carbon atoms, respectively. acadiau.ca Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond and through-space correlations between atoms, which is essential for assembling the complete molecular structure.

The structure of this compound has been confirmed through extensive 1D and 2D NMR analysis. researchgate.netresearchgate.net The data reveals the characteristic signals for the dibenz[b,f]oxepin (B1201610) core and its substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Compound 5) in CDCl₃ researchgate.net

Position δC (ppm) δH (ppm, J in Hz)
1 158.0 -
2 102.5 6.56 (d, 2.5)
3 161.4 -
4 96.1 6.43 (d, 2.5)
4a 158.3 -
6 114.6 6.78 (d, 8.4)
7 131.0 7.02 (dd, 8.4, 2.2)
8 121.2 6.87 (d, 2.2)
9 155.0 -
9a 120.3 -
10 129.5 6.94 (s)
11 136.2 -
11a 125.6 -
12 122.9 5.61 (d, 10.0)
13 127.8 6.64 (d, 10.0)
14 78.4 -
15 28.3 1.45 (s)
16 28.3 1.45 (s)
1-OCH₃ 55.8 3.84 (s)
3-OCH₃ 55.4 3.79 (s)

Data obtained at 400 MHz for ¹H and 100 MHz for ¹³C.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. scirp.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.gov For this compound, HRMS data is crucial for confirming its elemental composition.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Compound Molecular Formula Ion Calculated m/z Found m/z

This data confirms the molecular formula of this compound. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a foundational technique used to identify the functional groups present within a molecule. masterorganicchemistry.com By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is produced. nih.gov For dibenzo[b,f]oxepine compounds like this compound, IR spectroscopy reveals key structural features. For example, in a closely related compound isolated during the same study, absorption bands were observed corresponding to hydroxyl, aromatic, and ether functional groups. mdpi.com The specific IR absorption data for this compound confirms the presence of its core structural components.

Table 1: Key Infrared (IR) Spectroscopy Absorptions for this compound and Related Compounds

Wavenumber (cm-1)Functional GroupVibrational ModeSignificance in this compound Structure
~3400Hydroxyl (-OH)StretchingIndicates the presence of alcohol groups.
~1610, ~1440Aromatic (C=C)StretchingConfirms the dibenzo core structure.
~1260, ~1010Ether (C-O-C)StretchingEvidence for the oxepine ring system.

Note: Specific wavenumber values are characteristic for the class of compounds and confirm the presence of the respective functional groups in the this compound framework.

Electronic Circular Dichroism (ECD) Analysis for Absolute Configuration

Determining the absolute configuration of a chiral molecule is a critical and often challenging aspect of structural elucidation. nih.gov Electronic Circular Dichroism (ECD) has emerged as a powerful tool for this purpose. rsc.orgencyclopedia.pub This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, generating a unique spectrum that is highly sensitive to the molecule's three-dimensional arrangement. nih.govull.es

In the characterization of compounds isolated from Bauhinia saccocalyx, including this compound, ECD analysis was instrumental. researchgate.netx-mol.netresearcher.life The standard methodology involves comparing the experimentally measured ECD spectrum with theoretical spectra generated for all possible stereoisomers using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govrsc.org The absolute configuration is assigned when the experimental spectrum shows a strong correlation with one of the calculated spectra. researchgate.net For new compounds isolated alongside this compound, this comparison allowed for the unambiguous assignment of their absolute configurations. researchgate.net The known configuration of this compound serves as a reliable reference point in these studies.

X-ray Crystallography for Structural Confirmation

X-ray crystallography is considered the gold standard for determining the precise three-dimensional structure of a molecule. wikipedia.org The technique involves diffracting X-rays through a single, high-quality crystal of the compound, which allows for the calculation of electron density maps and the exact positions of each atom. utah.edu

While X-ray crystallography has been successfully used to confirm the structures of other related natural products, such as Bauhinoxepin J, there are currently no published reports of a single-crystal X-ray diffraction analysis for this compound itself. researchgate.netinformahealthcare.com Its structure has instead been rigorously confirmed through the comprehensive application of other spectroscopic methods (NMR, MS, IR) and validated with computational and ECD analyses. researchgate.netmdpi.com

Computational and Theoretical Methods in Structural Elucidation

Modern structural elucidation heavily relies on computational chemistry to support and interpret experimental data. These methods can model molecular structures and predict their spectroscopic properties with increasing accuracy.

Density Functional Theory (DFT) Calculations for Isomer Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. chemrxiv.org It is particularly valuable for analyzing isomers, which have the same chemical formula but different arrangements of atoms. researchgate.netsci-hub.se By calculating the optimized, lowest-energy geometries for different potential isomers, researchers can predict their relative stability. mdpi.com

In the context of dibenzo[b,f]oxepines, DFT calculations have been used to analyze the geometry of various isomers. dntb.gov.ua Furthermore, DFT is the foundational step for predicting ECD spectra. rsc.org Researchers calculate the theoretical ECD spectra for each possible stereoisomer of a compound. By comparing these calculated spectra to the experimental one, they can confidently assign the absolute configuration of the natural product. nih.gov This combined experimental and computational approach was critical in the structural elucidation of the compounds isolated with this compound. researchgate.net

Biosynthetic Investigations of Bauhinoxepin a

Proposed Biosynthetic Pathways of Dibenzo[b,f]oxepines

The biosynthesis of dibenzo[b,f]oxepines is not yet extensively understood. nih.govmdpi.com However, researchers have postulated pathways based on the co-occurrence of these compounds with other secondary metabolites and established biochemical reactions. One prominent hypothesis suggests that the dibenzo[b,f]oxepine scaffold is derived from stilbenoid precursors. nih.gov Stilbenoids themselves are synthesized via the phenylpropanoid and polyketide pathways.

A proposed general pathway for dibenzo[b,f]oxepine formation involves the oxidative cyclization of a stilbene (B7821643) derivative. This process would entail the formation of a carbon-oxygen bond to create the central seven-membered oxepine ring. The specific precursors and the exact sequence of oxidative events that lead to the diverse range of naturally occurring dibenzo[b,f]oxepines, including Bauhinoxepin A, are still a subject of investigation. For instance, the biosynthesis of other dibenzo[b,f]oxepine derivatives, such as Yagonine and Aristoyagonine, has been proposed to occur through the oxidation and subsequent modification of related alkaloid precursors. nih.gov

In the case of compounds isolated from Bauhinia purpurea, it is suggested that bibenzyls, which are also found in the plant, may serve as precursors to dihydrodibenzoxepins through oxidative cyclization. nih.gov This suggests a branching of pathways from common intermediates, leading to a variety of structurally related natural products.

Role of Acetate (B1210297) Polymalonate (Polyketide Synthase, PKS) Pathway

The acetate polymalonate pathway, which utilizes polyketide synthases (PKS), is fundamental to the biosynthesis of a vast array of natural products, including flavonoids and stilbenoids. cambridge.org Polyketides are assembled through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. taylorandfrancis.com Given the structural relationship between stilbenoids and dibenzo[b,f]oxepines, it is highly probable that the PKS pathway plays a crucial role in the formation of the this compound backbone.

The biosynthesis of the stilbene core, a likely precursor to this compound, involves the condensation of a p-coumaroyl-CoA molecule (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA (from the acetate-malonate pathway), a reaction catalyzed by stilbene synthase, a type III PKS. This reaction forms a tetraketide intermediate that then undergoes cyclization and aromatization to yield the characteristic stilbene scaffold. It is from this stilbenoid template that further modifications, such as hydroxylation, methylation, and the key oxidative cyclization, are thought to occur to produce this compound.

While direct enzymatic evidence for a specific PKS in the this compound pathway is not yet available, the presence of other polyketide-derived compounds in Bauhinia species strongly supports the involvement of this pathway. ijpjournal.comscialert.net

Identification and Characterization of Intermediary Enzymes

As the biosynthetic pathway of this compound is not yet fully characterized, the specific intermediary enzymes involved remain largely unidentified. However, based on the proposed biosynthetic route from stilbenoid precursors, several classes of enzymes can be inferred to participate.

Key Predicted Enzyme Classes in this compound Biosynthesis

Enzyme ClassPredicted Function in this compound Biosynthesis
Stilbene Synthase (STS) A type III PKS that catalyzes the formation of the stilbene backbone from p-coumaroyl-CoA and malonyl-CoA.
Cytochrome P450 Monooxygenases (P450s) Likely responsible for the regioselective hydroxylation of the stilbene precursor and the critical oxidative C-O bond formation to create the oxepine ring.
O-Methyltransferases (OMTs) Catalyze the transfer of methyl groups to hydroxyl functions on the aromatic rings, a common modification in natural product biosynthesis.
Reductases/Dehydrogenases May be involved in the modification of the stilbene double bond or other redox reactions in the pathway.

The identification and characterization of these enzymes would require a combination of approaches, including transcriptomic analysis of Bauhinia purpurea to identify candidate genes, followed by heterologous expression and in vitro enzymatic assays with proposed substrates.

Mechanisms of Key Enzymatic Reactions in Bauhinoxepin Biosynthesis

The pivotal step in the proposed biosynthesis of this compound is the formation of the dibenzo[b,f]oxepine ring system. This is believed to occur via an intramolecular oxidative coupling of a stilbene-type precursor.

The mechanism would likely involve a cytochrome P450 enzyme. These enzymes are well-known for their ability to catalyze a wide range of oxidative reactions, including the formation of biaryl and biaryl ether linkages. The proposed mechanism would proceed as follows:

Hydroxylation: A P450 enzyme would first hydroxylate the stilbene precursor at specific positions on the two aromatic rings.

Oxidative Coupling: A subsequent oxidation event, likely catalyzed by the same or a different P450, would generate a radical or a phenoxonium ion on one of the hydroxylated rings.

Intramolecular Cyclization: This reactive intermediate would then be attacked by a hydroxyl group on the second aromatic ring, leading to the formation of the ether linkage and the closure of the seven-membered oxepine ring.

This type of intramolecular cyclization is a common strategy in the biosynthesis of complex polyphenolic compounds. The precise regioselectivity of the hydroxylation and cyclization steps would be tightly controlled by the active site of the specific enzymes involved, thus dictating the final structure of the resulting dibenzo[b,f]oxepine. Further research, including isotopic labeling studies and detailed enzymatic characterization, is necessary to confirm these proposed mechanisms.

Molecular and Cellular Mechanisms of Action Preclinical Focus

Investigation of Cellular Targets and Signaling Pathways

While specific upstream protein targets of Bauhinoxepin A are still under comprehensive investigation, its observed biological effects allow for the proposal of several likely signaling pathways it may modulate. The suppression of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α suggests an interaction with key inflammatory signaling cascades. x-mol.net A central regulator of inflammation is the transcription factor nuclear factor-kappa B (NF-κB), which controls the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and various cytokines nih.gov. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a mechanism common to many chemopreventive phytochemicals nih.gov.

Furthermore, mitogen-activated protein kinase (MAPK) pathways, such as ERK, p38, and JNK, are critically involved in the cellular response to inflammatory stimuli and often act upstream of NF-κB activation nih.govmdpi.com. The modulation of these kinase cascades represents another potential mechanism through which this compound could regulate inflammatory responses. In the context of its anticancer activity, the induction of cytotoxicity in cancer cells points towards interference with pathways essential for cell survival and proliferation, such as the PI3K/AKT/mTOR pathway, or the initiation of apoptosis through caspase activation researchgate.netnih.gov. However, detailed studies are required to confirm the direct interaction of this compound with these specific signaling molecules researchgate.net.

**5.2. Anti-Inflammatory Mechanisms

This compound has demonstrated notable anti-inflammatory properties in preclinical models by targeting key molecules involved in the inflammatory process x-mol.net.

Overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) enzyme is a hallmark of inflammatory conditions beilstein-journals.org. In lipopolysaccharide (LPS)-stimulated macrophage models, which are standard for assessing anti-inflammatory potential, this compound has shown a potent ability to suppress NO production. x-mol.netmdpi.com Research demonstrates strong NO suppression by this compound, with a reported half-maximal inhibitory concentration (IC₅₀) value of 30.28 µM x-mol.net. This suggests that this compound may interfere with the iNOS pathway, potentially by inhibiting the expression or activity of the iNOS enzyme itself x-mol.netnih.gov. The inhibition of NO is considered a valuable therapeutic strategy for controlling inflammatory diseases mdpi.combeilstein-journals.org.

Pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are crucial mediators of the inflammatory response and are associated with a wide range of chronic diseases mdpi.comthermofisher.com. Studies have shown that this compound can modulate the levels of these cytokines. Specifically, this compound was found to selectively reduce the levels of IL-6 x-mol.net. It also demonstrated a slight reduction in TNF-α levels at low concentrations x-mol.net. This targeted modulation of key cytokines highlights a specific mechanism for its anti-inflammatory effects, suggesting its potential to disrupt the cytokine signaling cascade that perpetuates chronic inflammation. x-mol.netnih.gov

Table 1: Anti-Inflammatory Activity of this compound

Inflammatory MediatorEffect of this compoundIC₅₀ Value (µM)Source
Nitric Oxide (NO)Strong Suppression30.28 x-mol.net
Interleukin-6 (IL-6)Selective ReductionNot Reported x-mol.net
Tumor Necrosis Factor-alpha (TNF-α)Slight ReductionNot Reported x-mol.net

Nitric Oxide (NO) Suppression

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to the pathology of many chronic diseases mdpi.com. This compound has been noted for its antioxidant activity in preclinical assays x-mol.net. While the precise mechanisms have not been fully elucidated for this specific compound, natural products with similar structures often act as antioxidants through several key processes.

A primary mechanism is the direct scavenging of free radicals. nih.gov Compounds with specific chemical structures can donate a hydrogen atom or an electron to a highly reactive radical, thereby neutralizing it and terminating the damaging chain reaction researchgate.net. Another potential mechanism is the chelation of transition metal ions, such as iron, which can catalyze the formation of ROS nih.gov. Additionally, some compounds can exert antioxidant effects indirectly by enhancing the activity of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT) nih.gov. Further research is needed to determine which of these mechanisms are primarily responsible for the antioxidant properties of this compound.

Proposed Anticancer Mechanisms

Initial investigations have highlighted the potential of this compound as an anticancer agent, primarily through its ability to induce cell death in cancer cell lines x-mol.net.

Cytotoxicity, or the ability of a compound to be toxic to cells, is a key indicator of anticancer potential. This compound has been evaluated for its cytotoxic effects against human colon carcinoma HCT-116 cells x-mol.net. The compound exhibited significant cytotoxicity with a reported IC₅₀ value of 8.88 µM x-mol.net. The HCT-116 cell line is a commonly used model in cancer research for screening potential therapeutic agents nih.govnih.govmdpi.com. This finding suggests that this compound possesses potent antiproliferative activity against this type of cancer cell, warranting further investigation into the specific cell death pathways it activates, such as apoptosis or necrosis x-mol.net.

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ Value (µM)Source
HCT-116Human Colon Carcinoma8.88 x-mol.net

Interaction with Microtubules and the Colchicine (B1669291) Binding Site

The dibenzo[b,f]oxepine scaffold, the core structure of this compound, is recognized for its interaction with the microtubule system, a critical component of the cellular cytoskeleton. researchgate.netnih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for processes like cell division, intracellular transport, and maintenance of cell shape. mdpi.com Their dynamic nature, characterized by phases of polymerization and depolymerization, is a key target for anticancer agents. mdpi.comebi.ac.uk

Compounds with a dibenzo[b,f]oxepine structure are known to function as microtubule inhibitors. scilit.com The mechanism of action involves binding to tubulin, the building block of microtubules. researchgate.net Specifically, these derivatives are proposed to interact with the colchicine binding site on the β-tubulin subunit. nih.govmdpi.com The colchicine site is a well-established target for drugs that destabilize microtubules. dntb.gov.uabiorxiv.org By occupying this pocket, these agents inhibit tubulin polymerization, preventing the formation of the mitotic spindle necessary for cell division. researchgate.netmdpi.com This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis. mdpi.com

Molecular docking simulations have been used to model the interaction of dibenzo[b,f]oxepine derivatives with the colchicine binding site of tubulin. researchgate.netnih.gov These studies suggest that the binding is stabilized by hydrophobic interactions and hydrogen bonds, similar to the binding mode of colchicine itself. nih.gov This interaction with the tubulin cytoskeleton is a key element of the cytotoxic activity observed for this class of compounds. researchgate.net

Cell Cycle Regulation and Apoptosis Pathway Modulation (CDK2)

This compound and related dibenzo[b,f]oxepine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netmdpi.com This pro-apoptotic activity is a crucial mechanism for their anticancer effects. For instance, this compound has demonstrated cytotoxicity against human colorectal carcinoma (HCT-116) cells with a half-maximal inhibitory concentration (IC50) of 8.88 µM. researchgate.net

The induction of apoptosis by these compounds involves the modulation of key regulatory proteins in the apoptosis pathway. researchgate.netbiointerfaceresearch.com Studies on related benzo nih.govresearchgate.netoxepino[3,2-b] pyridine (B92270) derivatives show that they can upregulate the expression of the tumor suppressor gene TP53 and the pro-apoptotic protein BAX. mdpi.comresearchgate.net Concurrently, they downregulate the expression of the anti-apoptotic protein BCL-2. mdpi.comresearchgate.net The increased BAX/BCL-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program. mdpi.combiointerfaceresearch.com

While the outline specifies modulation of Cyclin-Dependent Kinase 2 (CDK2), the available literature does not provide direct evidence linking this compound to the regulation of CDK2. The primary described mechanism for cell cycle arrest is the disruption of microtubule formation, which leads to a halt in the M-phase of the cell cycle, subsequently triggering apoptosis. mdpi.com

Antimycobacterial Mechanisms of Action

This compound has been identified as a potent antimycobacterial agent. researchgate.netresearchgate.net It exhibits significant growth inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net

In vitro studies have determined the minimum inhibitory concentration (MIC) of this compound against mycobacteria to be 6.25 μg/mL. researchgate.net This level of activity places it among the natural products considered promising for the development of new antituberculosis drugs. researchgate.netscielo.org.mx The activity of this compound and its analogue, Bauhinoxepin B (MIC of 12.5 μg/ml), highlights the potential of the dibenzo[b,f]oxepine scaffold as a source for novel antimycobacterial compounds. researchgate.net The specific molecular target and mechanism by which this compound exerts its effect on M. tuberculosis are not fully elucidated in the reviewed literature.

Table 1: Antimycobacterial Activity of this compound

Compound Target Organism MIC (μg/mL) Reference
This compound Mycobacteria 6.25 researchgate.net
Bauhinoxepin B Mycobacteria 12.5 researchgate.net

Antimalarial Mechanisms of Action

Malaria remains a significant global health issue, driven by the emergence of drug-resistant strains of Plasmodium falciparum. mdpi.comsemanticscholar.org While the dibenzo[b,f]oxepine class includes compounds with antimalarial properties, this compound itself has been found to be inactive against the malaria parasite. researchgate.netrsdjournal.org

Specifically, a study reported that this compound was inactive when tested at a concentration of 20 μg/mL against the malarial parasite. researchgate.net In contrast, other related natural products, such as Bauhinoxepin J, have shown activity against chloroquine-resistant strains of P. falciparum. rsdjournal.org This suggests that while the core dibenzo[b,f]oxepine structure is a viable scaffold for antimalarial drug discovery, specific structural features, which are absent in this compound, are necessary for this particular biological activity. dntb.gov.uaparahostdis.org

Preclinical Pharmacological Research and Therapeutic Potential

In Vitro Studies in Disease Models

The initial assessment of Bauhinoxepin A's therapeutic potential has been largely conducted through in vitro studies, utilizing various cell lines to model different diseases. These studies are crucial for determining the compound's cytotoxic and neuroprotective effects at a cellular level.

Cancer Cell Line Panels

This compound and its related compounds, such as other bauhinoxepins and bauhiniastatins, have been evaluated for their growth-inhibitory effects against a variety of human cancer cell lines. These panels often include cell lines from different tissue origins to assess the breadth of a compound's anticancer activity.

While specific IC50 values for this compound against a wide panel of cell lines are not extensively detailed in the provided search results, the broader family of bauhinoxepins and related dibenzo[b,f]oxepines have demonstrated significant cytotoxic activity. For instance, related compounds have shown inhibitory effects against cell lines such as breast adenocarcinoma (MCF-7), lung carcinoma (NCI-H292, NCI-H460), and promyelocytic leukemia (HL-60). Other cell lines like glioblastoma (SF-295) and ovarian carcinoma (OVCAR-8) have also been part of the screening panels for similar compounds. The NCI-60 panel, a set of 60 human cancer cell lines, is a common tool for such screenings, representing nine different types of cancer.

Table 1: Representative Cancer Cell Lines Used in Screening this compound and Related Compounds

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
NCI-H292Lung Carcinoma
NCI-H460Lung Carcinoma
HL-60Promyelocytic Leukemia
SF-295Glioblastoma
OVCAR-8Ovarian Carcinoma
P388Leukemia
NCI-H187Small Cell Lung Cancer
KBOral Cavity Cancer
HeLaCervical Cancer
K562Chronic Myelogenous Leukemia
BCBreast Cancer
CT-26Colon Carcinoma

This table represents cell lines mentioned in the context of screening related dibenzo[b,f]oxepines and general cancer cell line panels. Specific activity data for this compound against each of these lines requires further direct investigation.

Neurodegenerative Disease Models

In the context of neurodegenerative diseases, cell lines such as HT22 and SH-SY5Y are commonly employed to model neuronal dysfunction and cell death. The SH-SY5Y cell line, derived from a human neuroblastoma, is particularly versatile as it can be differentiated into neuron-like cells and is used to study conditions like Alzheimer's and Parkinson's disease. These cells are used to investigate the neuroprotective potential of compounds against various neurotoxins.

While the provided information highlights the use of azepine derivatives in neuroprotective studies, specific research detailing the effects of this compound on HT22 and SH-SY5Y cells is not available in the search results. However, the known neuroprotective effects of related compounds suggest that this is a plausible and important area for future investigation.

In Silico Analysis and Computational Modeling in Drug Discovery

Computational methods are increasingly integral to modern drug discovery, offering ways to predict and understand the interactions between a compound and its biological targets.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein. This method is widely used for virtual screening of large compound libraries to identify potential

Advanced Analytical Methodologies for Bauhinoxepin a Research

Method Development for Quantitative and Qualitative Analysis

The analytical process for a natural compound like Bauhinoxepin A involves both qualitative and quantitative approaches. Qualitative analysis aims to identify and confirm the presence of the compound, while quantitative analysis measures its concentration in a given sample. fullstory.comintrac.org

Qualitative Analysis Initial identification of this compound in a plant extract would typically involve chromatographic separation followed by spectroscopic detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating components from a complex mixture, such as a plant extract. omicsonline.org A method for this compound would be developed by testing various column types (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., gradients of acetonitrile (B52724), methanol, and water with acid modifiers) to achieve optimal separation from other co-extracted compounds. omicsonline.org

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides mass-to-charge ratio data, which is critical for confirming the identity of a compound. omicsonline.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound, thus confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of an isolated compound, NMR is the gold standard. researchgate.net One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC) NMR experiments would be used to piece together the exact structure and stereochemistry of this compound.

Quantitative Analysis Once a qualitative method is established, it can be adapted for quantification. This requires validation to ensure its accuracy, precision, and reliability. omicsonline.org

HPLC with UV or MS Detection: For quantification, HPLC with an Ultraviolet (UV) detector is common due to its robustness and cost-effectiveness. The wavelength for detection would be chosen based on the UV absorbance maxima of this compound. For higher sensitivity and selectivity, especially in complex matrices, a tandem mass spectrometer (LC-MS/MS) is preferred. omicsonline.org The method would be validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). omicsonline.org

Table 1: Comparison of Common Analytical Techniques for Phytochemical Analysis

Technique Primary Use Information Provided Applicability for this compound
HPLC-UV Separation & Quantification Retention time, UV absorbance Standard method for quantifying the compound in extracts.
LC-MS Separation & Identification Retention time, mass-to-charge ratio Confirms identity and can be used for sensitive quantification.
GC-MS Analysis of Volatile/Semi-Volatile Compounds Retention time, mass fragmentation pattern Potentially applicable after derivatization to increase volatility. phcogj.combiomedpharmajournal.org
NMR Structure Elucidation Detailed molecular structure and connectivity Essential for the definitive identification of the isolated pure compound. researchgate.net

Integration of Green Analytical Chemistry Principles in this compound Analysis

Green Analytical Chemistry (GAC) aims to make analytical procedures safer and more environmentally sustainable by minimizing the use of hazardous substances and reducing energy consumption and waste generation. mdpi.comnih.gov The 12 principles of GAC provide a framework for developing more eco-friendly methods. mdpi.combiotech-asia.org

For this compound analysis, several GAC strategies could be implemented:

Use of Greener Solvents: Traditional methods often use large volumes of toxic solvents like acetonitrile and methanol. GAC encourages replacing these with safer alternatives such as ethanol (B145695), water, or supercritical fluids (like CO₂). mdpi.comrsc.org Developing an HPLC method that utilizes a higher percentage of water or replaces acetonitrile with ethanol would be a key green improvement.

Miniaturization: Reducing the scale of the analysis decreases solvent consumption and waste. rsc.org Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) use columns with smaller particle sizes and require significantly less solvent and shorter analysis times compared to conventional HPLC. Microextraction techniques for sample preparation also align with this principle. diva-portal.org

Energy Efficiency: Employing modern extraction techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can drastically reduce extraction times and energy consumption compared to traditional methods like Soxhlet extraction. rsc.orgresearchgate.net

Table 2: The 12 Principles of Green Analytical Chemistry (GAC)

Principle No. Description
1 Prevention of waste is better than treating it.
2 Design analytical methods to maximize the incorporation of all materials used.
3 Use and generate substances with little or no toxicity.
4 Design safer and more efficient products.
5 Minimize or avoid the use of auxiliary substances (e.g., solvents).
6 Minimize energy requirements for analytical procedures.
7 Use renewable raw material sources where possible.
8 Reduce the use of derivatives where possible.
9 Use catalytic reagents over stoichiometric ones.
10 Design products that degrade into innocuous substances after use.
11 Implement real-time analysis for pollution prevention.
12 Use safer chemistry to minimize the potential for accidents.

Source: Adapted from principles of Green Chemistry applied to analytical methodologies. mdpi.comnih.gov

Advancements in Sample Preparation for Analytical Chemistry

Sample preparation is a critical step that involves extracting and concentrating the analyte of interest, like this compound, from its matrix (e.g., plant tissue) and removing interfering substances. researchgate.netorganomation.com This stage is often the most time-consuming and error-prone part of the analytical process. researchgate.net

Traditional Methods

Soxhlet Extraction: A classical method involving continuous extraction with a heated solvent. While effective, it is time-consuming and requires large volumes of organic solvents. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE): Used for partitioning compounds based on their solubility in two immiscible liquids. It can be effective for cleanup but also uses significant amounts of solvents. organomation.com

Modern and Advanced Methods

Solid-Phase Extraction (SPE): A more controlled and efficient technique than LLE, using a solid sorbent to adsorb the analyte or interferences. diva-portal.org It significantly reduces solvent use and can be easily automated.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These energy-assisted techniques use ultrasonic waves or microwaves to accelerate the extraction process, leading to higher efficiency, reduced solvent consumption, and shorter extraction times. researchgate.net

Miniaturized Techniques: Modern advancements focus on miniaturization. rsc.orgdiva-portal.org Microextraction in Packed Syringe (MEPS) is a miniaturized version of SPE that uses a very small amount of sorbent (around 1 mg) packed into a syringe, drastically reducing sample and solvent volumes. diva-portal.org Stir Bar Sorptive Extraction (SBSE) uses a magnetic stir bar coated with a sorbent to extract analytes from a liquid sample. researchgate.net These methods are highly aligned with GAC principles.

Table 3: Comparison of Sample Preparation Techniques for Natural Products

Technique Principle Advantages Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction with hot solvent Exhaustive extraction Time-consuming, large solvent volume, thermal degradation risk. researchgate.netresearchgate.net
Solid-Phase Extraction (SPE) Analyte partitioning between a solid and liquid phase Reduced solvent use, high selectivity, automation-friendly. diva-portal.org Sorbent cost, potential for column clogging.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls Fast, efficient, reduced temperature. researchgate.net Potential for analyte degradation from radical formation.
Microextraction in Packed Syringe (MEPS) Miniaturized SPE within a syringe Very low solvent/sample volume, fast, automatable. diva-portal.org Lower capacity, suitable for trace analysis.

Role of Chemometrics in Chemical Data Analysis of this compound

Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. ebsco.comwikipedia.org In the context of this compound and other natural products, analytical instruments generate vast and complex datasets (e.g., chromatograms, spectra). Chemometrics provides the tools to process and interpret this data effectively. spectroscopyonline.comnih.gov

Applications in this compound Research:

Pattern Recognition and Classification: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to analyze spectroscopic or chromatographic data from multiple Bauhinia plant samples. This could help differentiate samples based on their geographical origin, species, or processing method, potentially identifying patterns correlated with higher concentrations of this compound. wikipedia.org

Multivariate Calibration: When analyzing complex mixtures, the signal for this compound might overlap with signals from other compounds. Multivariate calibration methods, such as Partial Least Squares (PLS) regression, can build predictive models that correlate the entire spectrum or chromatogram with the concentration of the target analyte, allowing for quantification even in the presence of interferences. spectroscopyonline.com

Data Exploration: By analyzing the complex datasets from techniques like LC-MS or NMR, chemometrics can help identify unknown compounds or metabolites related to this compound, providing a more comprehensive understanding of the plant's metabolome. wikipedia.org For instance, analyzing UHPLC-PDA-qTOF-MS data with chemometrics has been used to differentiate between various Bauhinia species based on their flavonoid profiles. researchgate.net

The integration of chemometrics is essential for moving beyond single-compound analysis to a more holistic understanding of the chemical system, which is invaluable in natural product research. ebsco.comnih.gov

Table 4: Mentioned Chemical Compounds

Compound Name Class / Type
This compound Dibenzoxepin
Bauhinoxepin C Dibenzoxepin
Bauhinoxepin J Dibenzoxepin
Acetonitrile Organic Solvent
Carbon Dioxide Gas / Supercritical Fluid
Ethanol Alcohol / Solvent
Methanol Alcohol / Solvent

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Bauhinoxepin a and Analogues

Design and Synthesis of Bauhinoxepin A Analogues for Improved Biological Profile

The core structure of this compound, the dibenzo[b,f]oxepine scaffold, is a key target for synthetic modification. dntb.gov.uamdpi.comresearchgate.netresearchgate.netmdpi.com While direct reports on the synthesis of a wide array of this compound analogues are limited, the strategies for modifying the broader class of dibenzo[b,f]oxepines provide a roadmap for creating derivatives with potentially improved biological activities. mdpi.commdpi.com The synthesis of this scaffold can be achieved through various methods, including Ullman coupling followed by Friedel-Crafts reaction, ring-closing metathesis, and intramolecular McMurry reactions. researchgate.netresearchgate.net

The design of analogues often focuses on introducing or modifying functional groups on the aromatic rings and the oxepine bridge of the core scaffold. digitellinc.comresearchgate.net For instance, research on empetroxepins, which are dihydrodibenz[b,f]oxepins, has shown that derivatization of the core structure can lead to enhanced antibiotic activity. digitellinc.comresearchgate.net This suggests that similar modifications to the this compound scaffold could yield analogues with improved antimycobacterial, anti-inflammatory, or cytotoxic properties. digitellinc.comresearchgate.netresearchgate.net

Strategies for creating analogues with enhanced biological profiles often involve:

Modification of Substituents: Altering the nature and position of substituents on the aromatic rings can significantly impact activity. For example, the introduction of hydroxyl or halogen groups has been shown to modulate the biological effects of related compounds. digitellinc.comresearchgate.net

Scaffold Hopping: Replacing the dibenzo[b,f]oxepine core with structurally related but distinct scaffolds is a strategy to explore new chemical space and potentially discover compounds with improved properties.

Hybridization: Combining the this compound scaffold with other pharmacologically active moieties can lead to hybrid molecules with dual or enhanced activities. The synthesis of photoswitchable dibenzo[b,f]oxepine derivatives by incorporating an azo bond is an example of this approach, aiming to control biological activity with light. mdpi.com

While the synthesis of Bauhinoxepin C and J has been reported, detailed studies on a broad library of this compound analogues are still an area for future research. researchgate.netresearchgate.net The development of efficient synthetic routes to the core dibenzo[b,f]oxepine skeleton is crucial for enabling the exploration of a diverse range of analogues. researchgate.netresearchgate.net

Elucidation of Structure-Activity Relationships for Specific Bioactivities

Understanding the relationship between the chemical structure of this compound and its biological activities is fundamental for the design of more potent and selective analogues. This compound has demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, and antioxidant activities. researchgate.netx-mol.netnih.gov

Anti-inflammatory Activity: this compound has been shown to suppress nitric oxide (NO) production with an IC50 value of 30.28 µM and selectively reduce interleukin-6 (IL-6) levels. researchgate.netx-mol.netnih.gov It also slightly lowers tumor necrosis factor-alpha (TNF-α) at low doses. researchgate.netx-mol.netnih.gov SAR studies on related dibenzo[b,f]oxepine derivatives suggest that the planarity of the tricyclic system can influence activity, with less flat conformations sometimes showing higher potency. mdpi.com The specific substituents on the aromatic rings are also critical. For instance, in a series of anti-inflammatory 10,11-dihydro-11-oxodibenz[b,f]oxepinacetic acids, the presence and position of a methyl group significantly influenced their potency.

Cytotoxic Activity: this compound exhibits cytotoxicity against HCT-116 human colon cancer cells with an IC50 value of 8.88 µM. researchgate.netx-mol.netnih.gov The cytotoxic activity of dibenzo[b,f]oxepine derivatives is a significant area of investigation. researchgate.netnih.gov For the related bauhiniastatins, which share the same core scaffold, significant growth inhibition has been observed against a panel of human cancer cell lines. mdpi.comresearchgate.net The pattern of substitution on the dibenzo[b,f]oxepine ring system is a key determinant of this activity.

Antimycobacterial Activity: this compound was initially isolated based on its antimycobacterial properties. nih.gov While specific SAR data for this compound's antimycobacterial activity is not detailed, studies on other dibenz[b,f]oxepins, such as the empetroxepins, have provided insights. researchgate.net These studies revealed that while the natural products themselves had weak activity, derivatization, such as the introduction of a chloro group and additional hydroxyls, led to a significant improvement in antibacterial potency against various strains. digitellinc.comresearchgate.net This highlights the potential for enhancing the antimycobacterial profile of this compound through targeted chemical modifications.

The table below summarizes the reported biological activities of this compound.

BioactivityTarget/AssayResult (IC50)Reference
Anti-inflammatoryNitric Oxide (NO) Production30.28 µM x-mol.net, researchgate.net, nih.gov
CytotoxicHCT-116 Human Colon Cancer Cells8.88 µM x-mol.net, researchgate.net, nih.gov
AntimycobacterialMycobacterium tuberculosis H37RaActive nih.gov

Further synthesis and biological evaluation of a diverse set of this compound analogues are necessary to establish comprehensive SAR and guide the development of derivatives with optimized therapeutic potential. rsc.org

Optimization of Molecular Scaffolds and Functional Groups

The optimization of the dibenzo[b,f]oxepine scaffold of this compound is a key strategy in medicinal chemistry to enhance its therapeutic properties. mdpi.com This involves modifying the core structure and its functional groups to improve potency, selectivity, and pharmacokinetic profiles. digitellinc.comresearchgate.net

One approach to scaffold optimization is the strategic modification of existing functional groups. For example, the phenolic hydroxyl groups and the methoxy (B1213986) group on the this compound molecule are prime targets for chemical derivatization. Altering the electronic and steric properties of these groups can influence how the molecule interacts with its biological targets.

Another strategy is scaffold hopping, where the central dibenzo[b,f]oxepine core is replaced by a different, but functionally equivalent, ring system. tci-thaijo.org This can lead to the discovery of novel chemotypes with improved drug-like properties. While specific examples of scaffold hopping for this compound are not yet reported, the principle has been successfully applied to other classes of bioactive compounds.

Furthermore, the introduction of new functional groups at various positions on the aromatic rings can be explored. As seen in the study of empetroxepin analogues, the addition of a chlorine atom and extra hydroxyl groups dramatically increased antibacterial activity. digitellinc.comresearchgate.net This suggests that similar halogenation or hydroxylation of the this compound scaffold could be a fruitful area for optimization.

Computational modeling can aid in predicting the effects of these modifications. inventi.inekb.eg By simulating how different analogues bind to target proteins, researchers can prioritize the synthesis of compounds that are most likely to have improved activity. The table below illustrates potential modifications to the this compound scaffold for optimization.

Modification StrategyTarget Functional Group/RegionPotential Improvement
DerivatizationPhenolic -OH groupsEnhanced binding affinity, altered solubility
Methoxy (-OCH3) groupModified metabolic stability, altered electronic properties
SubstitutionAromatic ringsIntroduction of halogens, alkyl groups, etc. to improve potency
Scaffold AlterationOxepine ringRing contraction or expansion to explore conformational space
Biphenyl linkageModification of dihedral angle to optimize target interaction

The synthesis of libraries of such modified compounds is essential to systematically explore the chemical space around the this compound scaffold and identify derivatives with superior therapeutic potential. researchgate.net

Rational Drug Design Approaches for this compound Derivatives

Rational drug design utilizes the knowledge of a biological target's structure and the mechanism of action of a lead compound to design more effective drugs. edelris.comnih.govnih.gov For this compound, this approach can guide the development of analogues with enhanced potency and selectivity. ontosight.ai

A key component of rational drug design is molecular modeling. inventi.inekb.eg By creating a three-dimensional model of the target enzyme or receptor, researchers can simulate the binding of this compound and its potential derivatives. This allows for the prediction of binding affinities and the identification of key interactions between the compound and the target. inventi.in For example, if the target of this compound's anti-inflammatory activity were known, docking studies could be performed to design analogues that fit more snugly into the binding pocket or form additional favorable interactions. inventi.inekb.eg

Structure-based drug design would involve modifying the this compound structure to optimize its interactions with a known target. This could include adding hydrogen bond donors or acceptors, or hydrophobic groups to complement the features of the binding site. For instance, if a pocket in the target protein is unoccupied, a functional group could be added to an analogue to fill this space and increase binding affinity.

Ligand-based drug design is another approach that can be used when the structure of the biological target is unknown. This method relies on the analysis of a set of known active molecules to build a pharmacophore model. This model defines the essential structural features required for biological activity. For this compound, a pharmacophore model could be developed based on its structure and the structures of other active dibenzo[b,f]oxepines. mdpi.com This model would then be used to design new molecules that fit the pharmacophore and are likely to be active.

The synthesis of designed compounds is a critical step to validate the computational predictions. rsc.orgrsc.org The biological evaluation of these new derivatives provides feedback to refine the molecular models and design principles, creating an iterative cycle of design, synthesis, and testing that can lead to the discovery of highly potent and selective drugs. edelris.comnih.govorcid.org While specific rational design studies on this compound are not yet prevalent in the literature, the application of these computational and design strategies holds great promise for the future development of its derivatives as therapeutic agents. ontosight.airsc.orgacc2025thailand.comlookchem.com

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities of Bauhinoxepin A

Initial studies have revealed that this compound possesses significant antimycobacterial, antioxidant, anti-inflammatory, and cytotoxic properties. x-mol.netresearchgate.netresearchgate.net However, the full spectrum of its biological activities remains largely unexplored. The dibenzo[b,f]oxepine class of compounds, to which this compound belongs, is known for a wide array of pharmacological effects, suggesting that this compound may have additional therapeutic potential. researchgate.netmdpi.com

Future research should focus on screening this compound against a broader range of biological targets. Given the activities of related compounds, promising areas of investigation include:

Antiviral Activity: Many natural products with complex heterocyclic structures exhibit antiviral properties. Screening this compound against a panel of viruses could uncover new therapeutic applications.

Neuroprotective Effects: Some dibenzo[b,f]oxepine derivatives have been investigated for their potential in treating neurodegenerative diseases. mdpi.comontosight.ai Investigating the neuroprotective potential of this compound in models of Alzheimer's or Parkinson's disease could be a valuable avenue of research.

Antifungal Properties: While its antimycobacterial activity is established, its efficacy against fungal pathogens is a logical next step in research. ebi.ac.uk

Cardioprotective Effects: The antioxidant properties of this compound suggest it might offer protection against cardiovascular diseases linked to oxidative stress.

Systematic screening using diverse cellular and biochemical assays will be crucial to uncovering the full therapeutic potential of this compound.

Application of Advanced Synthetic Methodologies for Novel this compound Derivatives

The development of novel derivatives of this compound is essential for optimizing its biological activity, improving its pharmacokinetic properties, and reducing potential toxicity. Modern synthetic organic chemistry offers a powerful toolkit for creating a library of analogs.

Several advanced synthetic strategies can be applied to the dibenzo[b,f]oxepine scaffold: researchgate.netresearchgate.net

One-Pot and Cascade Reactions: These methods allow for the efficient construction of the complex oxepine ring system in fewer steps, which is crucial for the rapid generation of derivatives. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Buchwald-Hartwig, and Ullmann couplings can be used to introduce a wide variety of substituents onto the aromatic rings of the this compound core. nih.govresearchgate.net This allows for systematic exploration of structure-activity relationships (SAR).

Photopharmacology and Molecular Switches: The synthesis of photoswitchable derivatives, for instance by incorporating an azo bond, could lead to compounds whose activity can be controlled by light. mdpi.commdpi.com This offers the potential for highly targeted therapies with reduced side effects.

Green Chemistry Approaches: Employing environmentally friendly methods, such as microwave-assisted synthesis or using greener solvents, can make the production of derivatives more sustainable and efficient. mdpi.comsemanticscholar.org

By creating a diverse library of this compound derivatives, researchers can systematically probe the chemical space around the natural product to identify candidates with enhanced therapeutic profiles.

Deepening Mechanistic Understanding at the Molecular Level

While the biological activities of this compound are being cataloged, a deeper understanding of its molecular mechanisms of action is critical for its development as a therapeutic agent. For example, it is known to inhibit nitric oxide (NO) production and reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α, but the precise upstream signaling pathways it modulates are not fully characterized. x-mol.netresearchgate.netnih.gov

Future research should employ a range of molecular and cellular biology techniques to elucidate these mechanisms:

Target Identification: Utilizing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational target prediction can help identify the specific proteins or enzymes that this compound interacts with.

Pathway Analysis: Once a target is identified, transcriptomic and proteomic analyses can reveal the downstream signaling pathways that are affected by the compound.

Structural Biology: Determining the crystal structure of this compound bound to its target protein can provide atomic-level insights into its mechanism of action and guide the rational design of more potent and selective derivatives.

Molecular Docking Studies: Computational modeling can predict how this compound and its derivatives bind to potential targets, such as the colchicine (B1669291) binding site on tubulin, a known target for some dibenzo[b,f]oxepines. mdpi.commdpi.com

A thorough understanding of its molecular mechanisms will be invaluable for predicting its efficacy and potential side effects.

Development of Robust Analytical Methods for High-Throughput Screening

To efficiently screen libraries of this compound derivatives and to explore its undiscovered biological activities, the development of robust and sensitive analytical methods suitable for high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of "hit" molecules with desired biological effects.

Key considerations for developing HTS assays for this compound research include:

Assay Miniaturization: Adapting assays to 384-well or 1536-well plate formats will conserve valuable compounds and reagents.

Fluorescence-Based Readouts: Fluorescence intensity, polarization, and resonance energy transfer (FRET) are common HTS readouts due to their high sensitivity and amenability to automation. For example, a fluorescence-based assay could be developed to measure the inhibition of an enzyme identified as a target of this compound.

Label-Free Detection: Technologies like mass spectrometry-based screening can provide direct and unambiguous detection of compound activity, avoiding issues with fluorescent artifacts.

Cell-Based Assays: Developing cell-based HTS assays, for instance, to measure cytotoxicity against a panel of cancer cell lines or inhibition of viral replication, will provide more physiologically relevant data.

The implementation of these HTS methods will be critical for efficiently navigating the large chemical space of this compound derivatives to identify promising lead compounds.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be integrated into this compound research to accelerate progress and derive deeper insights from complex datasets.

Potential applications of AI and ML in this field include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using data from HTS campaigns to predict the biological activity of virtual or newly synthesized this compound derivatives. This can help prioritize which compounds to synthesize and test.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high potency and low toxicity.

Image Analysis: AI-powered image analysis can be used to automatically quantify the results of cell-based assays, such as changes in cell morphology or the inhibition of cancer cell migration.

Big Data Analysis: ML algorithms can analyze large and complex datasets from 'omics' studies (genomics, proteomics, metabolomics) to identify novel targets and biomarkers related to the activity of this compound.

By leveraging the power of AI and ML, researchers can make more informed decisions, reduce the time and cost of research, and ultimately increase the chances of translating the therapeutic potential of this compound into clinical applications.

Q & A

Q. What methodologies are critical for validating this compound’s efficacy in in vivo models of chronic inflammation?

  • Methodological Answer : Use murine collagen-induced arthritis (CIA) models. Measure serum cytokines (IL-6, TNF-α) via ELISA and joint histopathology. Compare with standard anti-inflammatories (e.g., dexamethasone). Ensure ethical compliance via IACUC-approved protocols .

Methodological Frameworks

  • For Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed synthesis protocols, including solvent purities, reaction temperatures, and spectral acquisition parameters .
  • For Data Contradiction Analysis : Apply dialectical materialist principles to identify principal contradictions (e.g., assay variability vs. compound stability) and prioritize resolving dominant factors .
  • For Literature Synthesis : Use citation management tools (EndNote, Zotero) to track sources and avoid redundancy. Cross-validate findings with primary literature over reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.